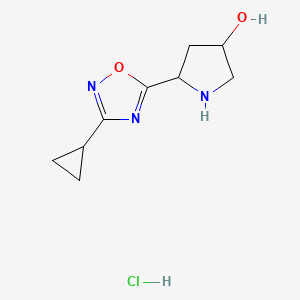
2-((Diphenylmethylene)amino)propane-1,3-diol
Vue d'ensemble
Description
Synthesis Analysis
Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy. First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis
The molecular structure of “2-((Diphenylmethylene)amino)propane-1,3-diol” consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Chemical Reactions Analysis
In the synthesis process, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates. These intermediates were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 255.31 g/mol. The predicted density is 1.09±0.1 g/cm3, and the predicted boiling point is 426.0±45.0 °C .Applications De Recherche Scientifique
Use as an Organic Carbon Dioxide Buffer : 2-amino-2(hydroxymethyl)1,3-propane diol was administered to apneically oxygenated dogs, showing that arterial blood pH remained normal, and a significant portion of the CO2 produced was recovered in the urine. This suggests its potential use in managing CO2 levels in vivo (Nahas, 1959).
Chemical Reactions and Structural Analysis : Research has explored the reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate, leading to the formation of ketene dithioacetals and ketene-S,N- and N,N-acetals. The crystal and molecular structure of these derivatives were characterized, providing insights into their chemical properties (Dölling, Frost, Heinemann, & Hartung, 1993).
Synthesis and Stereochemistry Studies : Research on 2-amino-1,3-propane diols has led to the synthesis of various functional cyclic carbonate monomers. This demonstrates the compound's utility in creating functional biodegradable polymers for biomedical and environmentally friendly applications (Venkataraman, Verónica, Voo, Hedrick, & Yang, 2013).
Analysis in Pharmaceutical Forms : A liquid chromatographic method was developed for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol in pharmaceutical forms. This method demonstrates the compound's relevance in pharmaceutical analysis (Al-Rimawi & Kharoaf, 2011).
Application in Organic Synthesis : The compound has been used in the synthesis of stable analogs of 2-oxocyclobutanecarboxylates and for the facile synthesis of cyclopropyl building blocks, highlighting its utility in organic synthesis and the production of novel chemical structures (Wessjohann, Giller, Zuck, Skatteboel, & Meijere, 1993).
Use in Combinatorial Chemistry : The compound has been used to create pentaerythrityltetramine scaffolds for solid-phase combinatorial chemistry, demonstrating its utility in the synthesis of branched structures and peptides (Virta, Leppänen, & Lönnberg, 2004).
Orientations Futures
Propriétés
IUPAC Name |
2-(benzhydrylideneamino)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-11-15(12-19)17-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18-19H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREMMXNHVQENOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(CO)CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247185 | |
| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1624261-16-0 | |
| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)
![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)


![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)

![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)